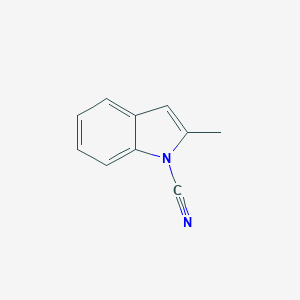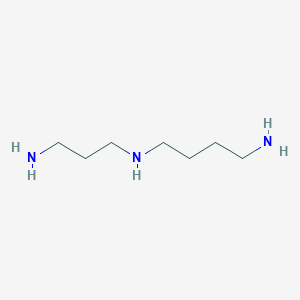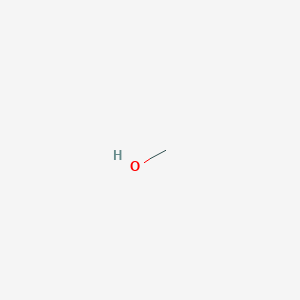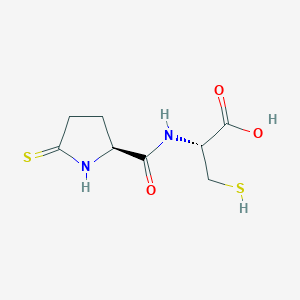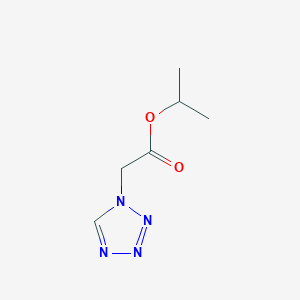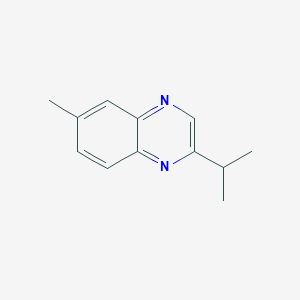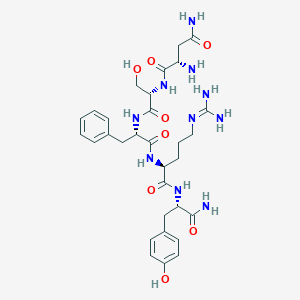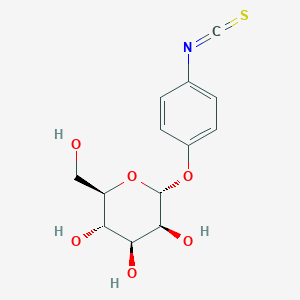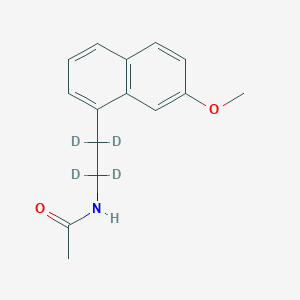
Agomelatine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agomelatine-d4 is a deuterated form of agomelatine, a novel antidepressant. Agomelatine itself is a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors. It is structurally related to melatonin and is used primarily for the treatment of major depressive episodes in adults .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of agomelatine-d4 involves the incorporation of deuterium atoms into the agomelatine molecule. This can be achieved through catalytic hydrogenation using deuterium gas. The process typically involves the following steps:
Catalytic Hydrogenation: The precursor compound, 7-methoxy-1-naphthylacetonitrile, undergoes catalytic hydrogenation in the presence of deuterium gas and a catalyst such as palladium on carbon.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Agomelatine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound derivatives.
科学研究应用
Agomelatine-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of agomelatine.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic benefits in treating depression.
Industry: Utilized in the development of new antidepressant formulations and in the study of drug interactions
作用机制
Agomelatine-d4 exerts its effects through a dual mechanism:
Melatonin Receptors: this compound acts as an agonist at melatonin MT1 and MT2 receptors, helping to resynchronize circadian rhythms.
Serotonin-2C Receptors: It acts as an antagonist at serotonin-2C receptors, leading to increased release of noradrenaline and dopamine in the frontal cortex
相似化合物的比较
Melatonin: Structurally similar but lacks the serotonin-2C antagonistic properties.
Ramelteon: Another melatonin receptor agonist but does not have serotonin-2C antagonistic effects.
Tasimelteon: Similar to ramelteon, used for circadian rhythm disorders
Uniqueness of Agomelatine-d4: this compound’s unique combination of melatonin receptor agonism and serotonin-2C receptor antagonism sets it apart from other compounds. This dual action contributes to its efficacy in treating depression and resynchronizing circadian rhythms .
属性
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
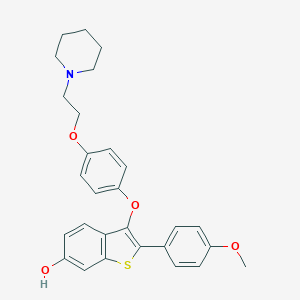
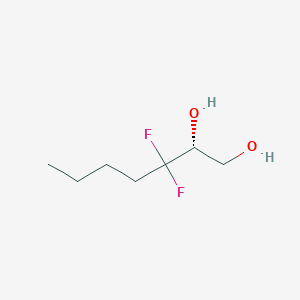
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)

![N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide](/img/structure/B129716.png)
